molecular formula C10H18O2 B084047 2H-Pyran-3-ol, 6-ethenyltetrahydro-2,2,6-trimethyl- CAS No. 14049-11-7

2H-Pyran-3-ol, 6-ethenyltetrahydro-2,2,6-trimethyl-

Cat. No. B084047
CAS RN: 14049-11-7
M. Wt: 170.25 g/mol
InChI Key: BCTBAGTXFYWYMW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related 2H-pyran derivatives involves multicomponent reactions, utilizing various catalysts under specific conditions. For instance, one approach involves a one-pot, three-component reaction for the efficient synthesis of 4H-pyran molecules. This method highlights the adaptability and efficiency of pyran synthesis under catalyzed conditions (Kumar et al., 2021). Similarly, other research outlines the synthesis of pyran derivatives through different strategies, indicating the versatility of synthetic approaches for this chemical family.

Molecular Structure Analysis

The molecular structure of 2H-pyran derivatives has been elucidated through various spectroscopic techniques, such as FT-IR, NMR, and X-ray crystallography. These studies confirm the distinct structural features of pyrans, such as the "flattened-boat" conformation of the pyran ring and specific bond lengths and angles that define the molecule’s geometry (Kumar et al., 2021).

Chemical Reactions and Properties

Pyran compounds participate in a variety of chemical reactions, showcasing their reactivity and functional group compatibility. For instance, certain pyran derivatives are synthesized through reactions like Pd-catalyzed coupling, highlighting their potential in forming complex structures (Liu & Meinwald, 1996). These reactions underline the reactive nature of pyran compounds and their utility in organic synthesis.

Scientific Research Applications

  • Role in Flower Scent and Pollination : A study by Yiguang et al. (2016) analyzed the volatile compounds from the flowers of Symplocos sumuntia, identifying 2H-pyran-3-ol, 6-ethenyltetrahydro-2,2,6-trimethyl- as a significant component. This compound contributes to the floral aroma, which is crucial for attracting insect pollinators (Yiguang et al., 2016).

  • Chemical Synthesis and Transformation : D'silva et al. (1974) investigated the isomerization and acid-catalyzed rearrangements of related pyran compounds, contributing to the understanding of chemical transformations and syntheses involving 2H-pyran derivatives (D'silva et al., 1974).

  • Reactions with Other Chemical Compounds : Research by Breese et al. (1998) explored the reactions of 2H-pyran compounds with 1,1-diphenylethene, highlighting the compound's reactivity and potential in synthetic chemistry (Breese et al., 1998).

  • Stereoselective Synthesis : Chikashita et al. (1993) achieved stereoselective asymmetric synthesis of trans isomers of 2H-pyran-3-ol derivatives, which is important for creating compounds with specific spatial configurations for various applications (Chikashita et al., 1993).

  • Pheromone Synthesis : Mori and Puapoomchareon (1988) synthesized stereoisomers of 2H-pyran-3-ol, which are compounds found in the elm bark beetle Pteleobius vittatus, demonstrating its application in understanding and synthesizing insect pheromones (Mori & Puapoomchareon, 1988).

  • Natural Terpene Synthesis : Serra and De Simeis (2018) described the preparation of enantiomeric forms of a related alcohol, showing its potential as a building block for the stereoselective synthesis of natural terpenes (Serra & De Simeis, 2018).

  • Catalytic Oxidation Processes : Vilanculo et al. (2020) presented a one-pot synthesis route using green oxidants for valuable linalool oxidation derivatives, indicating the compound's role in eco-friendly chemical processes (Vilanculo et al., 2020).

  • Asymmetric Dihydroxylation : Vidari et al. (1993) investigated the asymmetric dihydroxylation of terpenes, leading to a highly selective synthesis of 2H-pyran derivatives. This shows its use in creating specific molecular configurations (Vidari et al., 1993).

Future Directions

The future directions for “2H-Pyran-3-ol, 6-ethenyltetrahydro-2,2,6-trimethyl-” are not clearly defined in the available resources. Given its use in organic synthesis, it may continue to be a valuable compound in the development of new organic materials .

properties

IUPAC Name

6-ethenyl-2,2,6-trimethyloxan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O2/c1-5-10(4)7-6-8(11)9(2,3)12-10/h5,8,11H,1,6-7H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCTBAGTXFYWYMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(CCC(O1)(C)C=C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00864462
Record name 2H-Pyran-3-ol, 6-ethenyltetrahydro-2,2,6-trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00864462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless to pale yellow liquid; floral aroma
Record name Linalool oxide pyranoid
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2111/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

223.00 to 224.00 °C. @ 760.00 mm Hg
Record name Cnidiol C
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035365
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Practically insoluble to insoluble in water, Soluble (in ethanol)
Record name Linalool oxide pyranoid
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2111/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.991-0.996 (20°)
Record name Linalool oxide pyranoid
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2111/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

2H-Pyran-3-ol, 6-ethenyltetrahydro-2,2,6-trimethyl-

CAS RN

14049-11-7
Record name Linalool oxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14049-11-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Linalool oxide pyranoid, (+/-)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2H-Pyran-3-ol, 6-ethenyltetrahydro-2,2,6-trimethyl-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2H-Pyran-3-ol, 6-ethenyltetrahydro-2,2,6-trimethyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tetrahydro-2,2,6-trimethyl-6-vinyl-2H-pyran-3-ol
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Record name Cnidiol C
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035365
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2H-Pyran-3-ol, 6-ethenyltetrahydro-2,2,6-trimethyl-
Reactant of Route 2
2H-Pyran-3-ol, 6-ethenyltetrahydro-2,2,6-trimethyl-
Reactant of Route 3
2H-Pyran-3-ol, 6-ethenyltetrahydro-2,2,6-trimethyl-
Reactant of Route 4
2H-Pyran-3-ol, 6-ethenyltetrahydro-2,2,6-trimethyl-
Reactant of Route 5
2H-Pyran-3-ol, 6-ethenyltetrahydro-2,2,6-trimethyl-
Reactant of Route 6
2H-Pyran-3-ol, 6-ethenyltetrahydro-2,2,6-trimethyl-

Citations

For This Compound
72
Citations
YG Wang, JX Fu, C Zhang, SQ Hu… - Journal of Zhejiang A&F …, 2016 - cabdirect.org
In order to provide a scientific basis for the utilization of floral aroma and the exploration of insect pollination, volatile compounds from the flowers of Symplocos sumuntia at the bud stage…
Number of citations: 1 www.cabdirect.org
B Hu, X Guo, P Xiao, L Luo - Journal of Essential Oil Bearing Plants, 2012 - Taylor & Francis
To compare the chemical composition of four groups of Osmanthus fragrans Lour., their flowers were collected at the same place and same season. The essential oils were extracted …
Number of citations: 23 www.tandfonline.com
PM da Silva, LV Gonzaga, MS de Azevedo… - Journal of food science …, 2020 - Springer
The aim of the study was to identify, via headspace solid phase microextraction and gas chromatography–mass spectrometry, volatile compounds in eight no processing Apis mellifera L…
Number of citations: 19 link.springer.com
L Du, J Li, W Li, Y Li, T Li, D Xiao - Food Research International, 2014 - Elsevier
Two extraction methods, namely, solid-phase microextraction (SPME) and simultaneous distillation–extraction (SDE) both followed by gas chromatography–mass spectrometry were …
Number of citations: 137 www.sciencedirect.com
FF Zong, YH Bao, DH Li, HX Guo, Y Xu… - JOURNAL OF NANJING …, 2016 - nldxb.njfu.edu.cn
Abstract: The volatile oil of pine shell was extracted by salt out-assisted steam distillation to discuss effect of inorganic salt in the process of steam distillation. The distillation time, solid-…
Number of citations: 0 nldxb.njfu.edu.cn
J Yun, C Cui, S Zhang, J Zhu, C Peng, H Cai, X Yang… - Food Chemistry, 2021 - Elsevier
Some black teas demand high market prices. Black tea samples (306) collected from 10 geographic origins, including China (Guxi, Likou, Jinzipai, Guichi, Dongzhi, Changning, …
Number of citations: 79 www.sciencedirect.com
ZM Yan, YS Zhang, HJ Nan, XJ Wei - … : Proceedings of the 2015 …, 2016 - World Scientific
The volatile organic compounds of Xinyang Maojian Tea were isolated by simultaneous distillationextraction (SDE) technique and then analyzed by gas chromatography-mass …
Number of citations: 2 www.worldscientific.com
M Temirbekova, W Wójcik… - Journal of Ecological …, 2021 - bibliotekanauki.pl
Municipal solid waste management and its disposal are considered one of the major challenges facing the urban communities around the world. Effective solid waste treatment involves …
Number of citations: 2 bibliotekanauki.pl
MM EL-Sheekh, HR Galal… - Egyptian Journal of …, 2022 - ejbo.journals.ekb.eg
SOME mycological strains have been reported to be resistant to commonly used drugs. As a result, the development of new and important antifungal drugs has become a global …
Number of citations: 1 ejbo.journals.ekb.eg
C Ragubeer - 2015 - ukzn-dspace.ukzn.ac.za
Plants and the microbes that feed on them produce a high diversity of volatile organic compounds (VOCs) that often mediate interspecies communication with other organisms. Two …
Number of citations: 5 ukzn-dspace.ukzn.ac.za

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